molecular formula C4H5F3O4S B1288505 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid CAS No. 57008-25-0

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid

Cat. No.: B1288505
CAS No.: 57008-25-0
M. Wt: 206.14 g/mol
InChI Key: FIULQBJUTSDMEI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid is a high-purity chemical compound with the molecular formula C4H5F3O4S and a monoisotopic mass of 205.98607 Da . Its structure, defined by the SMILES notation C(C(=O)O)S(=O)(=O)CC(F)(F)F, features both a carboxylic acid and a sulfonyl group adjacent to a trifluoroethyl moiety, making it a versatile and valuable building block in synthetic organic chemistry and drug discovery . The presence of the strongly electron-withdrawing trifluoroethylsulfonyl group can significantly alter the physicochemical properties of molecules and is of particular interest in the development of pharmaceuticals and agrochemicals where fluorine incorporation is desired . Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfonyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4S/c5-4(6,7)2-12(10,11)1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIULQBJUTSDMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608879
Record name (2,2,2-Trifluoroethanesulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57008-25-0
Record name (2,2,2-Trifluoroethanesulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis from Trifluoroethanesulfonyl Chloride

This method involves the direct reaction between trifluoroethanesulfonyl chloride and acetic acid under controlled conditions. The general reaction can be summarized as follows:

$$
\text{Trifluoroethanesulfonyl chloride} + \text{Acetic acid} \rightarrow \text{2-(2,2,2-Trifluoroethanesulfonyl)acetic acid} + \text{HCl}
$$

Reaction Conditions:

  • Temperature: Typically conducted at room temperature or slightly elevated temperatures.
  • Catalyst: No catalyst is generally required.
  • Solvent: The reaction may be performed in a non-polar solvent or without solvent.

Yield and Purity:
The yield of this method can vary depending on the reaction conditions but typically ranges from 60% to 90%. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Synthesis via Alternative Routes

Other synthetic routes have been explored for producing 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid, often involving more complex procedures or different starting materials.

  • Method A: Involves the use of trifluoromethanesulfonic anhydride with acetic acid under specific conditions. This method provides an alternative pathway but may require more rigorous purification steps due to potential side products.

  • Method B: Utilizes trifluoromethanesulfonic acid and acetic anhydride in a controlled environment. This method is less common but can yield high-purity products.

Comparison of Preparation Methods:

Method Reactants Yield (%) Purification Steps Required
Direct Synthesis Trifluoroethanesulfonyl chloride + Acetic acid 60-90 Minimal
Synthesis via Trifluoromethanesulfonic anhydride Trifluoromethanesulfonic anhydride + Acetic acid Variable Moderate
Synthesis via Trifluoromethanesulfonic acid Trifluoromethanesulfonic acid + Acetic anhydride Variable High

The unique properties of 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid make it valuable in various applications:

  • Medicinal Chemistry: It serves as a building block for modifying bioactive molecules.

  • Organic Synthesis: Its strong acidity and reactivity allow it to participate in numerous chemical reactions, including esterification and amidation.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Trifluoroethyl Esters of Carboxylic Acids

Example Compounds :

  • 2,2,2-Trifluoroethyl oleate (2f)
  • 2,2,2-Trifluoroethyl linolenate (2g)
  • 2,2,2-Trifluoroethyl sorbate (2j)

Key Differences :

  • Functional Groups : Unlike the sulfonyl-acetic acid structure of the target compound, these esters contain a trifluoroethyl group (-OCH₂CF₃) esterified to carboxylic acids (e.g., oleic acid, sorbic acid).
  • Synthesis: These esters are synthesized via reactions of carboxylic acids with [PhICH₂CF₃][OTf]/Cs₂CO₃ in CH₂Cl₂, achieving high yields (80–99%) .
  • Volatility: Esters like 2h (from (E)-oct-3-enoic acid) and 2j (sorbate) are volatile, necessitating ¹⁹F NMR for yield determination , whereas the sulfonylacetic acid is expected to have lower volatility due to its polar sulfonyl group.
Property 2-(2,2,2-Trifluoroethanesulfonyl)acetic Acid Trifluoroethyl Esters (e.g., 2f, 2j)
Functional Group Sulfonylacetic acid Trifluoroethyl ester
Molecular Weight 206.14 g/mol ~300–400 g/mol (e.g., 2f: C₂₀H₃₃F₃O₂)
Synthesis Yield Not reported 80–99%
Volatility Low (polar sulfonyl group) High (volatile esters)

Trifluoroethoxy-Containing Heterocycles

Example Compounds :

  • (3,5-Dimethyl-4-{2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethanesulfinyl}benzimidazole-1-sulfonyl}phenoxy)acetic acid derivatives (5c, 6c) .

Key Differences :

  • Structure : These compounds integrate trifluoroethoxy (-OCH₂CF₃) groups into benzimidazole or pyridine rings, coupled with sulfonyl or acetic acid functionalities.
  • Applications : Designed for pharmaceutical use (e.g., proton pump inhibitors), they exhibit higher molecular complexity (MW >500 g/mol) compared to the target compound .
  • Synthesis : Synthesized via multi-step routes involving NaH-mediated coupling and hydrolysis, with yields ~65–92% . The target compound’s synthesis pathway remains unspecified but may involve direct sulfonylation of acetic acid derivatives.

Phosphoryl Acetates with Trifluoroethoxy Groups

Example Compound :

  • Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate (CAS: 54624-57-6) .

Key Differences :

  • Functional Groups : Contains a phosphoryl (-PO-) group with two trifluoroethoxy substituents, unlike the sulfonyl group in the target compound.

Trifluoroacetic Acid (TFA) and Derivatives

Example Compounds :

  • Trifluoroacetic acid (TFA, CF₃COOH)
  • Ethyl trifluoroacetate (CF₃COOEt) .

Key Differences :

  • Acidity : TFA (pKa ~0.23) is significantly more acidic than 2-(2,2,2-trifluoroethanesulfonyl)acetic acid due to the electron-withdrawing trifluoromethyl group directly attached to the carboxylic acid.
  • Applications : TFA is widely used as a solvent and catalyst, while the sulfonylacetic acid’s applications are less documented but may involve specialized sulfonation reactions .
Property 2-(2,2,2-Trifluoroethanesulfonyl)acetic Acid Trifluoroacetic Acid (TFA)
pKa Not reported (expected >1) 0.23
Boiling Point Not reported 72°C
Primary Use Specialized synthesis Solvent, catalyst

Biological Activity

2-(2,2,2-Trifluoroethanesulfonyl)acetic acid (CAS No. 57008-25-0) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and relevant research findings associated with this compound.

The compound features a trifluoromethyl group, which enhances its reactivity and biological activity. The presence of the sulfonyl group contributes to its ability to interact with various biological molecules.

The biological activity of 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Modulation of Signal Transduction : By inhibiting specific kinases, it can alter phosphorylation states of proteins involved in cell signaling pathways.
PropertyDescription
Molecular Weight194.14 g/mol
SolubilitySoluble in water and organic solvents
StabilityRelatively stable under standard lab conditions
pKaApproximately 1.5

Cellular Effects

Research indicates that 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid can significantly affect cellular processes:

  • Cell Proliferation : At certain concentrations, it has been shown to inhibit the proliferation of various cancer cell lines.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in specific cell types, leading to programmed cell death.

Case Studies

  • Inhibition of Cancer Cell Growth : A study demonstrated that treatment with 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid resulted in a significant reduction in the growth of breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
  • Effect on Enzyme Activity : In vitro assays showed that the compound inhibited the activity of carbonic anhydrase with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for conditions involving this enzyme.

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound vary significantly with dosage:

  • Low Doses : At doses below 10 mg/kg, it modulates enzyme activity without causing noticeable toxicity.
  • High Doses : Higher doses (above 50 mg/kg) result in adverse effects, including liver toxicity and altered metabolic profiles.

Metabolic Pathways

The metabolism of 2-(2,2,2-Trifluoroethanesulfonyl)acetic acid involves:

  • Phase I Reactions : Primarily through oxidation by cytochrome P450 enzymes.
  • Phase II Reactions : Conjugation with glucuronic acid or sulfate for excretion.

Transport and Distribution

The compound is distributed throughout tissues via passive diffusion and specific transport mechanisms. Its binding affinity to plasma proteins affects its bioavailability and distribution within the body.

Q & A

Q. What are the established synthetic routes for preparing 2-(2,2,2-trifluoroethanesulfonyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation of trifluoroethyl precursors followed by carboxylation. For example, electrochemical fluorination of acetyl chloride derivatives (as seen in trifluoroacetic acid synthesis) can be adapted by substituting with ethanesulfonyl groups . Reaction conditions such as temperature (maintained below 40°C to avoid decomposition) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) significantly impact yield. Purification often employs gradient HPLC with trifluoroacetic acid (TFA)-modified mobile phases to separate sulfonic acid byproducts .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combined analytical techniques are critical:

  • HPLC (≥95% purity threshold) with UV detection at 210 nm to monitor sulfonyl and carboxylic acid moieties .
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) should show characteristic peaks: δ 3.8–4.2 ppm (sulfonyl-CH2CF3) and δ 12.5 ppm (broad, carboxylic acid proton). 19^{19}F NMR confirms trifluoroethyl group integrity (δ -70 to -75 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular ion ([M-H]^- at m/z 234.98) .

Q. What solvents and storage conditions are optimal for maintaining stability?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Store at -20°C under inert gas (argon) in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Avoid aqueous buffers unless freshly prepared. Stability assays indicate ≤5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR spectra caused by dynamic proton exchange?

Methodological Answer: Dynamic exchange of the carboxylic acid proton with trace water can broaden or suppress its 1^1H NMR signal. To mitigate:

  • Use deuterated solvents with <10 ppm H2O content.
  • Add a molar equivalent of 2,2,2-trifluoroethylamine (TFEA) to stabilize the acid via hydrogen bonding, sharpening the signal .
  • Perform variable-temperature NMR (25–60°C) to assess exchange rates and confirm assignment .

Q. What strategies address low yields in coupling reactions involving the sulfonyl group?

Methodological Answer: Low yields often stem from steric hindrance at the sulfonyl moiety. Optimize by:

  • Activating the carboxylic acid group with N-hydroxysuccinimide (NHS) esters or carbodiimides (e.g., EDC) to enhance electrophilicity .
  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Screening Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) with aryl boronic acids, monitoring progress via 19^{19}F NMR to track trifluoroethyl group retention .

Q. How do competing side reactions during derivatization impact analytical quantification?

Methodological Answer: For applications like LC-MS quantification, unintended esterification or sulfonamide formation can occur. To suppress:

  • Add 0.1% TFA to the mobile phase to protonate reactive sites.
  • Use isotopically labeled internal standards (e.g., 13^{13}C-carboxylic acid analogs) to correct for derivatization inefficiencies .
  • Validate methods via spike-recovery experiments in biological matrices (e.g., plasma) to assess interference .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoroethanesulfonyl group. Key parameters:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate transition states for sulfonate ester hydrolysis to predict stability under physiological conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported pKa values for the carboxylic acid group?

Methodological Answer: Literature pKa values vary (1.8–2.5) due to solvent effects and measurement techniques. Standardize determination via:

  • Potentiometric titration in 0.1 M KCl (25°C) to minimize ionic strength variations.
  • Compare with structurally analogous compounds (e.g., TFA, pKa 0.23) to contextualize electronic effects .

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